molecular formula C6H4ClN3S B008653 6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione CAS No. 19918-37-7

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

Cat. No. B008653
CAS RN: 19918-37-7
M. Wt: 185.64 g/mol
InChI Key: ZFZGPYPUGZLRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives involves various spectroscopic techniques for characterization. These derivatives exhibit significant activities in antiglycation, antioxidant, and β-glucuronidase inhibition assays, demonstrating their potential utility in therapeutic applications. The compounds are synthesized and characterized, highlighting the compound's versatility in synthesis pathways and its applicability in generating biologically active molecules (Taha et al., 2016).

properties

IUPAC Name

6-chloro-1,3-dihydroimidazo[4,5-b]pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZGPYPUGZLRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC(=S)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366593
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione

CAS RN

19918-37-7
Record name 6-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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